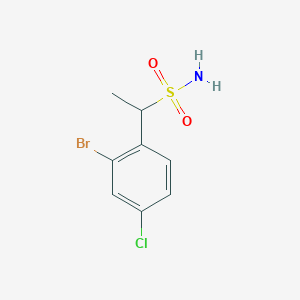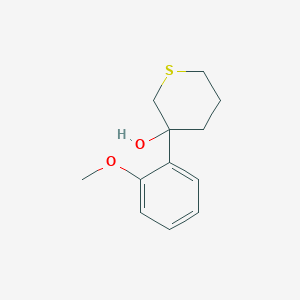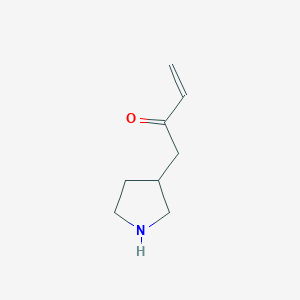![molecular formula C4H7N3OS B13237119 [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with formaldehyde and formic acid, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary or secondary amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its reactivity allows it to be incorporated into various chemical frameworks, making it valuable for the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential use in pharmaceuticals. Its ability to interact with biological targets makes it a promising compound for the development of new drugs .
Industry
In industry, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for applications in the manufacture of polymers, resins, and other industrial products .
Mécanisme D'action
The mechanism of action of [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol include other thiadiazole derivatives, such as:
- [5-(Aminomethyl)-1,3,4-thiadiazol-2-amine]
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different biological targets .
Propriétés
Formule moléculaire |
C4H7N3OS |
|---|---|
Poids moléculaire |
145.19 g/mol |
Nom IUPAC |
[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol |
InChI |
InChI=1S/C4H7N3OS/c5-1-3-6-7-4(2-8)9-3/h8H,1-2,5H2 |
Clé InChI |
JWUUZLSEKOANEX-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NN=C(S1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



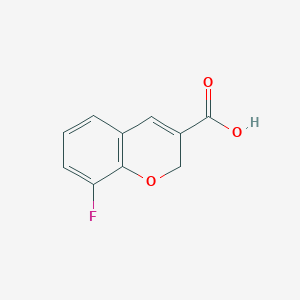
![2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol](/img/structure/B13237053.png)
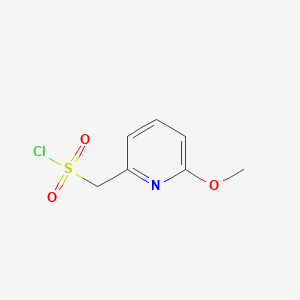
![2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B13237060.png)

![Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine](/img/structure/B13237068.png)
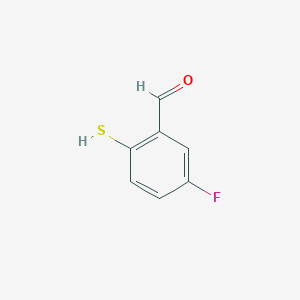
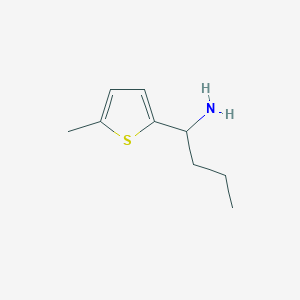
![1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B13237088.png)

